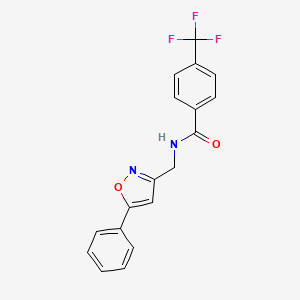
N-((5-phenylisoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiviral Activity
The compound has been investigated for its potential as an antiviral agent. Researchers synthesized novel analogues of honokiol (a bioactive component from Magnoliae officinalis Cortex) by introducing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its structure. These derivatives were evaluated for their antiviral entry activities against SARS-CoV-2 pseudovirus models. Notably, compounds 6a and 6p demonstrated antiviral effects, with IC50 values of 29.23 µM and 9.82 µM, respectively. Importantly, they exhibited higher biological safety for host cells compared to the parental honokiol .
Potential Viral Entrance Inhibitor
Compound 6p, in particular, showed promising results. It binds to the human ACE2 protein with higher affinity and lower binding energy than the parental honokiol. A competitive ELISA assay confirmed its inhibitory effect on SARS-CoV-2 spike RBD’s binding with ACE2. Further validation on SARS-CoV-2 viral strains in a biosafety level 3 facility is necessary, but this research contributes to the discovery of potential viral entrance inhibitors .
Plant Hormone Analogue
Indole derivatives play essential roles in plant biology. Interestingly, the compound’s structure contains an indole moiety. While further research is needed, exploring its potential as a plant hormone analogue could yield valuable insights into plant growth, development, and stress responses .
Antibacterial Properties
Oxazole derivatives have been studied for their antibacterial activity. Although not directly mentioned for this compound, the presence of the oxazole ring suggests that it might exhibit antibacterial effects. Investigating its efficacy against specific bacterial strains could be worthwhile .
特性
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-6-13(7-9-14)17(24)22-11-15-10-16(25-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWSBMJOLUVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenylisoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

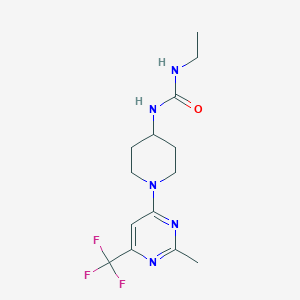
![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)
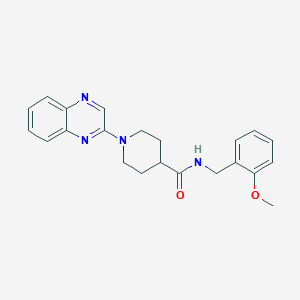
![2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2726058.png)
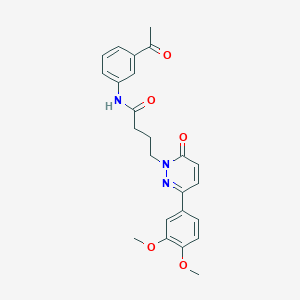
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)

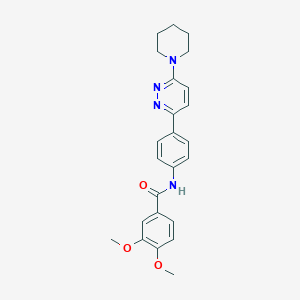
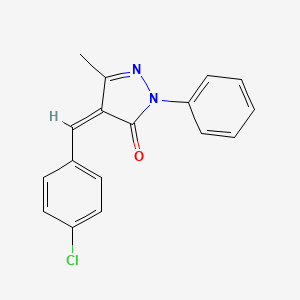
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2726067.png)
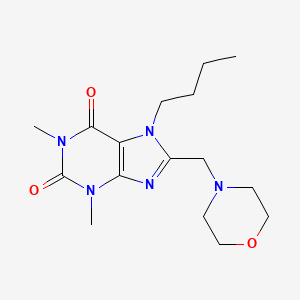
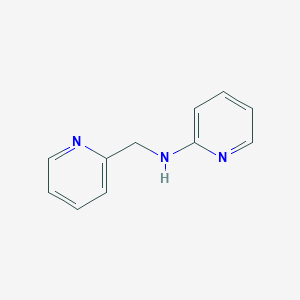
![(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine](/img/structure/B2726071.png)
![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)